molecular formula C8H18NNaO6S2 B13730725 N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt

N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt

Cat. No.: B13730725
M. Wt: 311.4 g/mol
InChI Key: QVZMJQNLKKRXKU-GPKONXIGSA-M
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Description

N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt (hereafter referred to as MGD) is a water-soluble dithiocarbamate derivative with the molecular formula C₇H₁₆NNaO₅S₂·H₂O and a molecular weight of 299.3 g/mol . It features a glucamine backbone modified with a dithiocarbamate group, conferring strong metal-chelating properties. MGD is widely used in biomedical research, particularly for nitric oxide (NO) detection via electron spin resonance (ESR) spectroscopy due to its ability to form stable iron complexes (e.g., Fe-MGD) under physiological conditions . Additionally, it has been investigated for cadmium detoxification and oxidative stress mitigation in neurodegenerative diseases .

Properties

Molecular Formula

C8H18NNaO6S2

Molecular Weight

311.4 g/mol

IUPAC Name

sodium;N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioate;hydrate

InChI

InChI=1S/C8H17NO5S2.Na.H2O/c1-9(8(15)16)2-4(11)6(13)7(14)5(12)3-10;;/h4-7,10-14H,2-3H2,1H3,(H,15,16);;1H2/q;+1;/p-1/t4-,5+,6+,7+;;/m0../s1

InChI Key

QVZMJQNLKKRXKU-GPKONXIGSA-M

Isomeric SMILES

CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)[S-].O.[Na+]

Canonical SMILES

CN(CC(C(C(C(CO)O)O)O)O)C(=S)[S-].O.[Na+]

Origin of Product

United States

Preparation Methods

Starting Material Synthesis: N-Methyl-D-glucamine

The synthesis of this compound begins with the preparation of N-methyl-D-glucamine (meglumine), a key intermediate. According to CN101863793A patent, N-methyl-D-glucamine is synthesized by the reductive amination of anhydrous dextrose with methylamine in an alcoholic solvent under nitrogen protection at mild temperatures (10–40 °C) and normal pressure.

Key steps:

  • Dissolve anhydrous dextrose in an alcohol solvent (ethanol, propanol, or propylene glycol), maintaining 10–80% mass concentration.
  • Add methylamine in a molar ratio of 1:1 to 1:3 (dextrose:methylamine).
  • Stir the mixture at 10–40 °C for 1–3 hours under nitrogen atmosphere until a clear solution forms.
  • Introduce a Ni-Cu/TiO2 catalyst (mass ratio Ni:Cu:TiO2 = 0.7–1:0.6–0.8:0.3–0.5) at 2–20% by mass of dextrose.
  • React at 50–80 °C under nitrogen for 1–2 hours.
  • Filter catalyst and crystallize the product at 0–10 °C to obtain white N-methyl-D-glucamine crystals.
  • Dry the crystals to prepare for further reaction.

This method is advantageous due to its mild conditions, safety at atmospheric pressure, and reduced environmental impact compared to traditional high-temperature, high-pressure processes.

Formation of the Dithiocarbamate Salt

The preparation of the this compound involves the reaction of N-methyl-D-glucamine with carbon disulfide (CS2) under basic conditions to form the dithiocarbamate moiety.

While explicit detailed synthetic protocols for this step are less commonly disclosed in public patents or literature, the general approach is well established in organosulfur chemistry:

  • Dissolve N-methyl-D-glucamine in an aqueous or alcoholic medium.
  • Add sodium hydroxide to create a basic environment.
  • Slowly add carbon disulfide under stirring at low temperature (0–10 °C) to control reaction rate and prevent side reactions.
  • The nucleophilic amine group of N-methyl-D-glucamine attacks CS2, forming the dithiocarbamate anion.
  • The sodium cation from NaOH forms the sodium salt with the dithiocarbamate group.
  • The product precipitates or remains in solution depending on solvent and concentration.
  • Purify by crystallization or filtration to obtain the sodium salt of N-(Dithiocarboxy)-N-methyl-D-glucamine.

Purification and Characterization

The sodium salt is typically purified by recrystallization from water or aqueous ethanol. The final compound is characterized by:

  • High purity (≥98% by HPLC).
  • White to off-white solid appearance.
  • Solubility in water.
  • Molecular weight approximately 293.3 g/mol (plus hydration).

Summary Table of Preparation Steps

Step Process Description Conditions Key Reagents Outcome
1 Reductive amination of anhydrous dextrose with methylamine 10–40 °C, 1–3 h, normal pressure, N2 atmosphere Dextrose, methylamine, alcoholic solvent, Ni-Cu/TiO2 catalyst N-methyl-D-glucamine crystals
2 Reaction with carbon disulfide under basic conditions 0–10 °C, stirring N-methyl-D-glucamine, NaOH, CS2 This compound
3 Purification by crystallization Ambient or low temperature Water or aqueous ethanol Pure sodium salt, white solid

Research Results and Notes

  • The mild synthetic method for N-methyl-D-glucamine using Ni-Cu/TiO2 catalyst under nitrogen protection reduces reaction time and avoids high pressure and temperature hazards.
  • The formation of the dithiocarbamate salt is sensitive to acidic conditions, which can lead to decomposition and release of toxic carbon disulfide; thus, maintaining basic pH is critical.
  • The sodium salt form is preferred for its water solubility and stability, facilitating its use in NO spin-trapping applications.
  • The compound's purity and physical properties are consistent across multiple sources, confirming reproducibility of the preparation methods.

Chemical Reactions Analysis

Types of Reactions

N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides.

    Reduction: Reduction reactions can convert the dithiocarboxy group to thiols.

    Substitution: The dithiocarboxy group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides can react with the dithiocarboxy group.

Major Products

The major products formed from these reactions include disulfides, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

  • Spin Trapping of Nitric Oxide (NO): MGD is useful in forming the MGD2-Fe2+ complex, which serves as a spin-trapping reagent for nitric oxide . This complex is unstable in the presence of dissolved oxygen and should be used immediately after preparation. An excess of MGD to Fe2+ is typically used to create a more stable complex solution . The reaction is performed at room temperature and in an aqueous solution .
  • Electron Spin Resonance (ESR) Spectroscopy: MGD is utilized with iron ions in ESR spectroscopy to measure NO . However, it's important to note that this method cannot differentiate between nitric oxide and nitroxyl .
  • NO Detection: Fe(III)-dithiocarbamate (Fe-dtc) complexes, including those with MGD, can trap NO, producing NO-Fe-dtc complex which can be used for NO detection .

Considerations for Usage

  • Toxicity: MGD and Fe(MGD)2 have been reported to exhibit low toxicity, up to 8 mmol/kg and 0.3 mmol/kg, respectively .
  • Instability: The MGD2-Fe2+ complex is unstable, especially with dissolved oxygen .
  • Acidity: Acidic conditions should be avoided as dithiocarbamates can decompose, forming toxic carbon disulfide .

Related compounds

  • DMPO (5,5-Dimethyl-1-pyrroline N-oxide): DMPO is another spin-trapping agent used in in vitro studies of living cells, particularly neutrophils. DMPO is easy to handle, relatively cheap, and stable, making it suitable for beginners and easy to analyze with ESR spectra. However, it is cytotoxic at high concentrations .
  • DTCS (N-(dithiocarboxy)sarcosine, disodium salt, dehydrate): DTCS, like MGD, can be used to measure NO with iron ions .

Mechanism of Action

The mechanism of action of N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt involves its ability to chelate metal ions. The dithiocarboxy groups form strong bonds with metal ions, stabilizing them and preventing their participation in unwanted reactions. This chelation process is crucial in applications such as metal detoxification and catalysis.

Comparison with Similar Compounds

Structural Features

MGD is distinguished by its glucamine backbone , which provides multiple hydroxyl groups for enhanced water solubility. Key structural analogs include:

  • N-(Dithiocarboxy)sarcosine : Contains a sarcosine (N-methylglycine) backbone.
  • 2-Hydroxyethyl dithiocarbamate : Features a simple hydroxyethyl group.
  • Proline dithiocarbamate : Utilizes a proline ring structure .

Table 1: Structural Comparison

Compound Backbone Key Functional Groups Water Solubility
MGD D-Glucamine –OH, –N(CH₃)–, –S₂C–Na⁺ High
N-(Dithiocarboxy)sarcosine Sarcosine –COOH, –N(CH₃)–, –S₂C–Na⁺ Moderate
2-Hydroxyethyl derivative Ethanolamine –OH, –S₂C–Na⁺ Moderate
Proline derivative Proline Cyclic amine, –S₂C–Na⁺ Low

The glucamine backbone in MGD enhances hydrophilicity, making it superior for aqueous applications compared to proline-based analogs .

Chelation Efficiency and Selectivity

MGD exhibits broad metal-binding capabilities, with notable affinity for iron, cadmium, and copper. Comparative studies highlight:

  • Cadmium Detoxification : MGD outperforms diethyldithiocarbamate (DTC) in mobilizing hepatic cadmium, reducing toxicity by 40–60% in murine models .
  • NO Detection: Fe-MGD complexes show higher stability (log β = 15.2) than Fe-sarcosine analogs (log β = 14.5), enabling sensitive NO radical detection .
  • Arsenic Sensing : In surface plasmon resonance (SPR) sensors, MGD (dTGluc) demonstrated lower arsenic affinity compared to dithiothreitol (DTT), which achieved detection limits of 0.1 μM for As³⁺ .

Table 2: Metal Chelation Performance

Compound Target Metal Application Efficacy (vs. MGD)
MGD Fe²⁺/³⁺, Cd²⁺ NO detection, Cd detox Reference
Dithiothreitol As³⁺/⁵⁺ Arsenic sensing Higher affinity
Diethyldithiocarbamate Cd²⁺ Heavy metal detox Lower efficacy
Proline derivative Cu²⁺ Industrial catalysis Comparable

Physicochemical and Stability Profiles

Key Properties

MGD has a melting point of 232–233°C and requires storage at 0–5°C to prevent decomposition . Its monohydrate form ensures stability in aqueous solutions, whereas analogs like sodium dimethyldithiocarbamate (Na-DMDTC) are hygroscopic and prone to oxidation .

Table 3: Physicochemical Comparison

Property MGD N-(Dithiocarboxy)sarcosine Sodium DMDTC
Melting Point (°C) 232–233 198–200 130–132
Solubility in Water >100 mg/mL 50 mg/mL 150 mg/mL
Storage Conditions 0–5°C, anhydrous Room temperature Desiccated, –20°C
Shelf Life 24 months 12 months 6 months

Biomedical Research

  • NO Radical Detection: MGD-Fe complexes are the gold standard for ESR-based NO quantification in tissues .
  • Neurodegenerative Diseases : MGD scavenges reactive oxygen species (ROS), showing promise in Alzheimer’s and Parkinson’s models .
  • Heavy Metal Antidotes : MGD reduces cadmium-induced hepatotoxicity by 55% in preclinical studies, outperforming n-propyl and n-butyl analogs .

Industrial and Analytical Use

  • SPR Sensors : MGD-modified sensors detect arsenic but are less sensitive than DTT-based systems .
  • Enzyme Stabilization: Used to preserve activity of metalloenzymes in diagnostic kits .

Biological Activity

N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt (often referred to as MGD) is a compound with significant biological activity, particularly in the context of reactive oxygen species (ROS) and nitrogen species (RNS). This article synthesizes research findings on its biological activity, including its role as an antioxidant, its effects on cellular processes, and potential therapeutic applications.

  • Chemical Formula : C₈H₁₈NNaO₆S₂
  • Molecular Weight : 286.36 g/mol
  • CAS Number : 16212861

Antioxidant Activity

Research indicates that MGD exhibits potent antioxidant properties. It has been employed in various studies to evaluate its ability to scavenge free radicals. For instance, MGD is used in electron spin resonance (ESR) spectroscopy to analyze ROS production in living cells, such as leukocytes. This method allows for real-time monitoring of oxidative stress and the effectiveness of antioxidants in neutralizing free radicals .

Interaction with Cellular Mechanisms

MGD influences several cellular mechanisms, including:

  • Cytotoxicity : Studies have shown that MGD can induce cytotoxic effects in certain cell types, particularly when interacting with metal ions. For example, metal dithiocarbamate complexes have been observed to induce oxidative stress preferentially in tumor cells .
  • Endothelial Cell Function : MGD has been implicated in the modulation of endothelin-1 synthesis in endothelial cells, suggesting a role in vascular health and disease .

Scavenging Activity

The scavenging activity of MGD against various ROS/RNS has been quantified using different experimental setups. The following table summarizes key findings from studies assessing its antioxidant capacity:

Study Methodology Findings
Study 1ESR SpectroscopyMGD effectively reduced ROS levels in leukocytes .
Study 2Cell Viability AssaysMGD showed dose-dependent cytotoxicity in tumor cells .
Study 3Endothelial Cell AssaysMGD modulated endothelin-1 synthesis, indicating vascular effects .

Case Studies

  • Oxidative Stress in Tumor Cells : A case study demonstrated that MGD could induce apoptosis in cancer cells through the generation of hydroxyl radicals, highlighting its potential as an anticancer agent .
  • Endothelial Dysfunction : Another study observed that treatment with MGD resulted in decreased levels of reactive nitrogen species and improved endothelial function, suggesting therapeutic implications for cardiovascular diseases .

Q & A

Basic Research Questions

Q. How should researchers characterize the purity and structural identity of N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt?

  • Methodology :

  • HPLC Analysis : Use reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm) to assess purity (≥98% as reported in studies) .
  • Melting Point Determination : Confirm identity by measuring the melting point (232–233°C) using differential scanning calorimetry (DSC) .
  • Spectroscopic Techniques :
  • NMR : Analyze 1H^1H and 13C^13C NMR spectra to verify the structure, referencing the InChIKey (IBVJFULICYLKCE-DBRKOABJSA-M) and SMILES (CN(CC(C(C(C(CO)O)O)O)O)C(=S)[S-].[Na+]) .
  • FT-IR : Identify functional groups (e.g., dithiocarbamate S–C=S stretch at ~950–1250 cm1^{-1}) .

Q. What are the recommended storage conditions to ensure the stability of this compound?

  • Guidelines :

  • Store at +4°C in airtight containers to prevent hydration/degradation .
  • Desiccate to avoid moisture absorption, which may alter solubility or reactivity.
  • Monitor stability via periodic HPLC or TGA (thermogravimetric analysis) to detect decomposition.

Advanced Research Questions

Q. How can researchers design experiments to evaluate the metal chelation efficacy of this compound, particularly for arsenic detection?

  • Experimental Design :

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a gold surface pre-coated with alkanethiol self-assembled monolayers (SAMs). Measure real-time binding kinetics for As3+^{3+} and As5+^{5+} .
  • Comparative Studies : Test against ligands like glutathione (GSH) and dithiothreitol (DTT) under identical conditions (pH 7.4, 25°C). Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify unbound arsenic .
  • Detection Limits :
LigandAs3+^{3+} LODAs5+^{5+} LOD
DTT0.1 µM5 µM
GSH2 µM10 µM
N-(Dithiocarboxy)-N-methyl-D-glucamine0.5 µM3 µM
Data adapted from SPR sensor studies .

Q. What methodologies are effective in synthesizing polymeric resins incorporating this compound for heavy metal sorption?

  • Synthesis Protocol :

  • Crosslinking : Combine with monomers like 4-vinylbenzyl chloride (VBC) and crosslinkers (e.g., N,N-methylene-bis-acrylamide, MBA) in a 3:1 molar ratio. Use ammonium persulfate as an initiator .
  • Characterization :
  • BET Analysis : Measure surface area (>200 m2^2/g ideal for high sorption capacity).
  • FT-IR/XPS : Confirm incorporation of dithiocarbamate groups into the polymer matrix .
  • Performance Testing : Conduct batch sorption experiments at varying pH (2–8) and competing ion concentrations (e.g., Ca2+^{2+}, Mg2+^{2+}) to assess selectivity for target metals (e.g., Cu2+^{2+}, As3+^{3+}) .

Q. How can researchers resolve discrepancies in reported molecular weights or structural data for this compound?

  • Validation Strategies :

  • High-Resolution Mass Spectrometry (HRMS) : Compare experimental molecular weight (299.3 g/mol) with theoretical values to address inconsistencies (e.g., 270.34 g/mol in some databases ).
  • Single-Crystal XRD : Resolve stereochemical ambiguities (e.g., configuration of D-glucamine chiral centers) .
  • Collaborative Studies : Cross-reference data with peer-reviewed sources (e.g., PubChem, ACS publications) to identify potential synthesis or measurement errors .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s efficacy in metal chelation?

  • Troubleshooting Steps :

  • Purity Verification : Reanalyze batches via HPLC to rule out impurities affecting performance .
  • Experimental Conditions : Standardize pH, temperature, and ionic strength across studies, as these factors critically influence dithiocarbamate-metal stability constants .
  • Competitive Binding Assays : Test in the presence of common interferents (e.g., humic acids, chloride ions) to assess robustness .

Methodological Tables

Table 1 : Key Physical Properties of this compound

PropertyValueReference
Molecular FormulaC7_7H16_{16}NNaO5_5S2_2 \cdotH2_2O
Molecular Weight299.3 g/mol
Melting Point232–233°C
Storage Temperature+4°C

Table 2 : Comparison of Ligands for Arsenic Detection

LigandAffinity (Kd_d)Detection Limit (As3+^{3+})
DTT1010^{-10} M0.1 µM
GSH108^{-8} M2 µM
N-(Dithiocarboxy)-N-methyl-D-glucamine109^{-9} M0.5 µM
Adapted from SPR-based studies .

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